Glucoscillaren A

Description

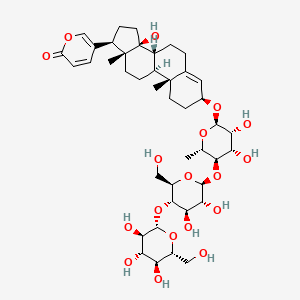

Glucoscillaren A is a bufadienolide cardiac glycoside primarily isolated from Urginea maritima (L.) Baker (commonly known as squill or sea onion), a Mediterranean plant historically used for its cardiotonic, diuretic, and expectorant properties . Structurally, it belongs to the C24-steroid bufadienolide family, characterized by a six-membered lactone ring at C-17 and a β-oriented hydroxyl group at C-14 . Glucoscillaren A is distinguished by its triglycoside structure, featuring a glucose moiety at the C-3 position of the aglycone scillarenin, along with additional sugar residues . This compound is biosynthesized as a primary glycoside in fresh squill bulbs but undergoes enzymatic hydrolysis (via β-glucosidase) during drying to form secondary glycosides like scillaren A . Its pharmacological activity aligns with other cardiac glycosides, influencing sodium-potassium ATPase activity to enhance myocardial contractility .

Properties

IUPAC Name |

5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O18/c1-18-35(59-39-34(52)31(49)36(26(16-44)58-39)60-38-32(50)29(47)28(46)25(15-43)57-38)30(48)33(51)37(55-18)56-21-8-11-40(2)20(14-21)5-6-24-23(40)9-12-41(3)22(10-13-42(24,41)53)19-4-7-27(45)54-17-19/h4,7,14,17-18,21-26,28-39,43-44,46-53H,5-6,8-13,15-16H2,1-3H3/t18-,21-,22+,23-,24+,25+,26+,28+,29-,30-,31+,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVXHHKIFHGLAJ-HFOYKOELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149123 | |

| Record name | Glucoscillaren A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

854.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11003-96-6 | |

| Record name | Glucoscillaren A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011003966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucoscillaren A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glucoscillaren A involves the glycosylation of scillarenin with specific sugar moieties. The process typically includes the following steps:

Isolation of Scillarenin: Scillarenin is isolated from the plant source.

Glycosylation Reaction: The isolated scillarenin undergoes glycosylation with β-D-glucopyranosyl and α-L-rhamnopyranoside under controlled conditions to form Glucoscillaren A.

Industrial Production Methods: Industrial production of Glucoscillaren A involves large-scale extraction from the plant Scilla maritima, followed by purification processes to isolate the compound. The extraction process typically uses solvents like ethanol and methanol, and the purification involves techniques such as chromatography .

Types of Reactions:

Oxidation: Glucoscillaren A can undergo oxidation reactions, particularly at the hydroxyl groups present in the sugar moieties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolyzing Agents: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used for hydrolysis.

Major Products:

Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of Glucoscillaren A.

Hydrolysis Products: Hydrolysis results in the formation of scillarenin and the corresponding sugars.

Scientific Research Applications

Glucoscillaren A has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of cardenolides and their chemical properties.

Biology: Glucoscillaren A is studied for its effects on cellular processes, particularly in cardiac cells.

Medicine: It has potential therapeutic applications in the treatment of heart conditions due to its ability to modulate heart muscle function.

Mechanism of Action

Glucoscillaren A exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme in cardiac cells. By inhibiting this enzyme, Glucoscillaren A increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. This increase in calcium ions enhances cardiac muscle contraction, making it a potent cardiac glycoside .

Comparison with Similar Compounds

Key Findings :

- Glycosylation Impacts Bioavailability: The number of sugar residues inversely correlates with absorption speed. Glucoscillaren A’s triglycoside structure delays its activity, whereas proscillaridin A’s monoglycoside form ensures rapid therapeutic effects .

- Toxicity-Substituent Relationships : Acetylation at C-6 (scilliroside) shifts activity from cardiotonic to neurotoxic, making it unsuitable for human use .

- Regional Variability : Squill bulbs from Egypt, Greece, and Tunisia exhibit differing concentrations of these compounds, affecting therapeutic and industrial utility .

Stability and Industrial Relevance

- Glucoscillaren A is unstable in aqueous environments, readily converting to scillaren A .

- Proscillaridin A is favored in pharmaceuticals due to its stability and predictable pharmacokinetics .

- Scilliroside’s rodenticidal application leverages its selective toxicity, though its use requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.